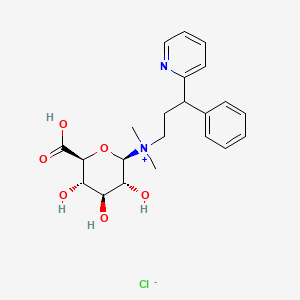
PheniramineAmmoniumGlucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PheniramineAmmoniumGlucuronide is a compound that combines pheniramine, an antihistamine, with ammonium and glucuronide groups.
Preparation Methods
The synthesis of PheniramineAmmoniumGlucuronide involves several steps. One common method includes the reaction of pheniramine with glucuronic acid in the presence of ammonium ions. This reaction typically occurs under controlled pH conditions to ensure the formation of the desired glucuronide conjugate . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
PheniramineAmmoniumGlucuronide undergoes various chemical reactions, including:
Oxidation: This reaction can occur under the influence of oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, often facilitated by catalysts or specific reagents
Common reagents used in these reactions include acid chlorides, sulfonyl chlorides, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
PheniramineAmmoniumGlucuronide has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying glucuronidation processes and the behavior of glucuronide conjugates.
Biology: Investigated for its interactions with biological molecules and its potential effects on cellular processes.
Mechanism of Action
The mechanism of action of PheniramineAmmoniumGlucuronide involves its interaction with histamine H1 receptors. Pheniramine competes with histamine for these receptors, acting as an inverse agonist once bound. This reduces H1 receptor activity, leading to decreased itching, vasodilation, and capillary leakage, which in turn reduces redness and edema .
Comparison with Similar Compounds
PheniramineAmmoniumGlucuronide can be compared with other similar compounds such as:
Chlorpheniramine: Another first-generation antihistamine with similar uses but different pharmacokinetic properties.
Brompheniramine: Similar in structure and function but with variations in efficacy and side effects.
This compound is unique due to its glucuronide conjugation, which may influence its solubility, bioavailability, and metabolic stability.
Properties
Molecular Formula |
C22H29ClN2O6 |
|---|---|
Molecular Weight |
452.9 g/mol |
IUPAC Name |
[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]-dimethyl-(3-phenyl-3-pyridin-2-ylpropyl)azanium;chloride |
InChI |
InChI=1S/C22H28N2O6.ClH/c1-24(2,21-19(27)17(25)18(26)20(30-21)22(28)29)13-11-15(14-8-4-3-5-9-14)16-10-6-7-12-23-16;/h3-10,12,15,17-21,25-27H,11,13H2,1-2H3;1H/t15?,17-,18-,19+,20-,21+;/m0./s1 |
InChI Key |
FNBXKVIKRZJGKI-WCAZBCSUSA-N |
Isomeric SMILES |
C[N+](C)(CCC(C1=CC=CC=C1)C2=CC=CC=N2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O.[Cl-] |
Canonical SMILES |
C[N+](C)(CCC(C1=CC=CC=C1)C2=CC=CC=N2)C3C(C(C(C(O3)C(=O)O)O)O)O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















